N-Methylisatoic anhydride
Overview
Description
N-Methylisatoic anhydride is a chemical compound with the molecular formula C₉H₇NO₃ and a molecular weight of 177.16 g/mol . It is widely used as a 2’-OH selective acylation agent of RNAs, particularly in the SHAPE (Selective 2’-Hydroxyl Acylation Analyzed by Primer Extension) technology . This compound is known for its ability to resolve secondary RNA structures, making it a valuable tool in RNA research .
Mechanism of Action
Target of Action
N-Methylisatoic anhydride (NMIA) primarily targets RNA molecules . It is a selective acylation agent for the 2’-hydroxyl group (2’-OH) present in RNA .
Mode of Action
NMIA interacts with its target by selectively acylating the 2’-OH group in RNA . This selective acylation is a key step in the analysis of secondary RNA structures using the SHAPE (Selective 2’-Hydroxyl Acylation Analyzed by Primer Extension) technology .
Biochemical Pathways
The biochemical pathway primarily affected by NMIA is the process of RNA folding. By selectively acylating the 2’-OH group in RNA, NMIA can influence the formation of secondary RNA structures . These secondary structures play crucial roles in various biological processes, including gene expression and protein synthesis.
Result of Action
The primary result of NMIA’s action is the resolution of secondary RNA structures . This can provide valuable insights into RNA function and contribute to our understanding of various biological processes.
Action Environment
The action of NMIA can be influenced by various environmental factors. For instance, it has good stability and high heat resistance . It is sensitive to oxidizing agents . Its color changes to red in acidic environments and to blue in alkaline environments . Therefore, the pH, temperature, and oxidative conditions of the environment can significantly impact the efficacy and stability of NMIA.
Biochemical Analysis
Biochemical Properties
N-Methylisatoic anhydride plays a crucial role in biochemical reactions, particularly in the selective acylation of RNA. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with ribonucleotides, where this compound forms ester bonds with the 2’-hydroxyl groups . This selective acylation is essential for resolving secondary RNA structures using the SHAPE (Selective 2’-Hydroxyl Acylation Analyzed by Primer Extension) technology . Additionally, this compound can convert ribonucleotides and certain carbohydrates to fluorescent esters in mildly basic aqueous solutions .
Cellular Effects
This compound influences various cellular processes by modifying RNA structures. It affects cell function by altering RNA conformation, which can impact cell signaling pathways, gene expression, and cellular metabolism. The selective acylation of RNA by this compound can lead to changes in RNA stability and interactions with other cellular components . This, in turn, can influence the overall cellular response and function.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to acylate the 2’-hydroxyl groups of RNA. This acylation process is highly selective and occurs in the absence of other reactive functional groups . The formation of ester bonds between this compound and RNA leads to changes in RNA structure and function. This compound can also interact with other biomolecules, such as proteins and enzymes, through similar acylation reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. This compound is known to be moisture-sensitive, which can affect its stability and reactivity . Long-term studies have shown that the acylation effects of this compound on RNA can persist, leading to sustained changes in RNA structure and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can selectively acylate RNA without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including respiratory irritation and skin irritation . These threshold effects are essential considerations when using this compound in biochemical research.
Metabolic Pathways
This compound is involved in metabolic pathways related to RNA modification. It interacts with enzymes and cofactors that facilitate the acylation of RNA . The compound’s ability to form ester bonds with the 2’-hydroxyl groups of RNA is a key aspect of its metabolic activity . This interaction can influence metabolic flux and metabolite levels within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation can be influenced by its interactions with cellular components. These interactions are crucial for its selective acylation activity and overall biochemical effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its selective acylation of RNA and subsequent biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methylisatoic anhydride can be synthesized through the reaction of isatoic anhydride with methylamine . The reaction typically involves heating isatoic anhydride with an excess of methylamine in a suitable solvent such as ethanol or methanol. The reaction mixture is then refluxed for several hours until the formation of this compound is complete .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: N-Methylisatoic anhydride primarily undergoes acylation reactions due to the presence of the reactive carbonyl group in its structure . It can react with nucleophiles such as amines and alcohols to form corresponding acylated products .
Common Reagents and Conditions: The common reagents used in reactions with this compound include amines, alcohols, and other nucleophiles . The reactions are typically carried out in solvents such as dimethyl sulfoxide (DMSO) or ethanol under mild heating conditions .
Major Products Formed: The major products formed from reactions involving this compound are acylated derivatives of the nucleophiles used in the reactions . For example, when reacted with an amine, the product is an N-acylated amine .
Scientific Research Applications
N-Methylisatoic anhydride has a wide range of applications in scientific research, particularly in the field of RNA biology . It is extensively used in the SHAPE technology to probe RNA structures and interactions . This technology allows researchers to study the flexibility and secondary structures of RNA molecules, providing valuable insights into their functions and interactions .
In addition to RNA research, this compound is also used in the synthesis of various organic compounds . Its ability to selectively acylate nucleophiles makes it a useful reagent in organic synthesis .
Comparison with Similar Compounds
N-Methylisatoic anhydride is unique in its ability to selectively acylate the 2’-OH group of RNA molecules . Similar compounds include isatoic anhydride and other acylating agents such as acetic anhydride and succinic anhydride . this compound is preferred in RNA research due to its high selectivity and efficiency in acylating the 2’-OH group .
Properties
IUPAC Name |
1-methyl-3,1-benzoxazine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-10-7-5-3-2-4-6(7)8(11)13-9(10)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMRWDHBVCNLTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065036 | |
Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8065036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10328-92-4 | |
Record name | N-Methylisatoic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10328-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methylisatoic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010328924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methylisatoic anhydride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76087 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8065036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.637 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-METHYLISATOIC ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SWE4B4CY2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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